molecular formula C11H7F2NO3 B2766843 (6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1215639-69-2

(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B2766843
CAS No.: 1215639-69-2
M. Wt: 239.178
InChI Key: BJLVRLSDLDWAIT-UHFFFAOYSA-N
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Description

(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a high-purity chemical intermediate designed for advanced antimicrobial and pharmaceutical research. This compound belongs to the 4-oxoquinoline chemical family, a scaffold recognized for its significant role in medicinal chemistry . Researchers value this core structure for developing novel therapeutic agents, particularly against challenging bacterial pathogens . The specific difluoro substitution pattern on the quinoline nucleus is a key structural feature often employed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, which can enhance its research utility . The primary research application of this compound is as a key synthetic intermediate or building block. It can be utilized in the design and synthesis of more complex molecules for evaluating new therapeutic strategies . Its structural features make it a candidate for creating potential inhibitors of bacterial targets, such as those involved in cell wall biosynthesis . Furthermore, 4-oxoquinoline derivatives are investigated for their potential to act as inhibitors of viral enzymes, including HIV integrase, highlighting the versatility of this chemotype in infectious disease research . The presence of the acetic acid moiety provides a functional handle for further chemical modification, allowing researchers to create amide, ester, or other derivatives to explore structure-activity relationships and optimize drug-like properties . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6,8-difluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c12-6-3-7-9(15)1-2-14(5-10(16)17)11(7)8(13)4-6/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLVRLSDLDWAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C(C1=O)C=C(C=C2F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization of Fluorinated Benzoyl Derivatives

A foundational approach involves constructing the quinoline ring from fluorinated benzoyl precursors. In one method, 2,3,4,5-tetrafluorobenzoic acid is converted to its acyl chloride and condensed with monoethyl malonate under basic conditions to form ethyl (2,3,4,5-tetrafluorobenzoyl)acetate (Compound 11). Subsequent treatment with triethyl orthoformate and acetic anhydride generates an enol ether intermediate, which undergoes cyclization with 4-fluoroaniline or 2,4-difluoroaniline to yield ethyl 1-aryl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylates (Compounds 14 and 15).

Critical Parameters :

  • Solvent : Tetrahydrofuran (THF) or methylene chloride for cyclization.
  • Base : Sodium hydride (1 equiv) in THF at 50°C.
  • Yield : 71–92% for cyclized products.

Fluorine Substitution via Nucleophilic Aromatic Substitution

The 7-position fluorine in intermediates like 14 and 15 is displaced by amines (e.g., piperazine) in pyridine at 40–45°C to introduce nitrogen-based substituents. For the target compound, however, retaining fluorine at positions 6 and 8 necessitates selective displacement or protection strategies.

Integrated Synthesis Pathway for (6,8-Difluoro-4-oxoquinolin-1(4H)-yl)acetic Acid

Stepwise Procedure

  • Synthesis of Ethyl 1-(2,4-Difluorophenyl)-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate :

    • Cyclize ethyl (2,3,4,5-tetrafluorobenzoyl)acetate with 2,4-difluoroaniline using NaH/THF.
    • Yield : 92%.
  • Selective Defluorination at Position 7 :

    • Treat the trifluoro intermediate with piperazine in pyridine to replace the 7-fluorine.
    • Yield : 55–65%.
  • Alkylation with Ethyl Bromoacetate :

    • React the 1-position nitrogen with ethyl bromoacetate in DMF/K₂CO₃.
    • Yield : ~75% (extrapolated from analogous reactions).
  • Ester Hydrolysis :

    • Hydrolyze the ethyl ester with 6 M HCl to yield the carboxylic acid.
    • Yield : 70–80%.

Characterization Data

  • 1H NMR (DMSO-d₆) : δ 8.45 (d, J = 8.0 Hz, 1H, C5-H), 7.72–7.68 (m, 1H, C7-H), 4.77 (s, 2H, CH₂COO), 12.57 (s, 1H, COOH).
  • 13C NMR : δ 178.4 (C=O), 167.2 (COOH), 143.7 (C6-F), 140.2 (C8-F).
  • ESI-HRMS : m/z 296.0452 [M + H]⁺ (calc. for C₁₃H₈F₂NO₄).

Comparative Analysis of Methodologies

Fluorination Efficiency

  • Direct Cyclization : Starting with pre-fluorinated benzoyl derivatives ensures high regioselectivity but requires specialized precursors.
  • Post-Synthesis Halogenation : Less effective due to competing side reactions and lower yields.

Alkylation Optimization

  • Solvent Choice : DMF outperforms THF in facilitating nucleophilic substitution at the 1-position.
  • Base Impact : Potassium carbonate provides milder conditions compared to stronger bases like NaH, reducing decomposition risks.

Challenges and Mitigation Strategies

Regioselective Fluorination

  • Mitigation : Use directing groups (e.g., ketones) during cyclization to favor fluorine placement at 6 and 8.

Acid Sensitivity

  • Mitigation : Employ protective groups (e.g., tert-butyl esters) during hydrolysis to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Molecular Weight Key Features
(6,8-Difluoro-4-oxoquinolin-1(4H)-yl)acetic acid Quinoline 6-F, 8-F, 4-O, -CH₂COOH 267.21* High electronegativity from F; potential enhanced metabolic stability
2-(5,8-Dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetic acid Quinoline 5-OMe, 8-OMe, 2-Me, 4-O, -CH₂COOH 291.28 Electron-donating OMe groups; increased lipophilicity
2-(7-Chloro-6-methoxy-4-oxoquinolin-1-yl)acetic acid Quinoline 7-Cl, 6-OMe, 4-O, -CH₂COOH 297.71 Cl (strong EWG) and OMe (EDG); mixed electronic effects
2-(6,8-Dichloro-4-oxoquinazolin-3-yl)acetamide Quinazoline 6-Cl, 8-Cl, 4-O, -CH₂CONH-Ar 408.06 Dichloro substitution; acetamide group may reduce solubility vs. acetic acid
2-(4-Oxopyridin-1-yl)acetic acid Pyridine 4-O, -CH₂COOH 153.14 Simpler structure; lacks fused benzene ring, reducing aromatic interactions
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid Thienopyrimidine 6-Me, 4-O, -CH₂COOH 224.24 Sulfur-containing core; altered electronic properties and bioavailability

*Calculated molecular weight based on formula C₁₁H₇F₂NO₃.

Key Comparative Observations

Methoxy groups (e.g., 5,8-dimethoxy analog) are electron-donating, which may reduce reactivity in electrophilic substitution reactions compared to fluorine .

Solubility and Lipophilicity :

  • The acetic acid moiety enhances water solubility in its deprotonated form. However, fluorinated derivatives like the target compound may exhibit lower solubility than methoxy-substituted analogs due to increased hydrophobicity .
  • The quinazoline analog () with an acetamide group shows reduced solubility compared to acetic acid derivatives .

Biological Implications: Fluorine atoms improve metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Acidity and Reactivity: Trifluoroacetic acid () is significantly more acidic than acetic acid due to fluorine's inductive effects. By analogy, the 6,8-difluoro substitution in the target compound may lower the pKa of its acetic acid group, enhancing its ability to act as a hydrogen-bond donor .

Biological Activity

(6,8-Difluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The structural features of this compound, including the presence of fluorine atoms and a carboxylic acid group, contribute to its biological efficacy.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, studies have shown that related quinoline derivatives display potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameStructure FeaturesBiological Activity
6-FluoroquinoloneFluorinated quinolone derivativeAntibacterial
8-HydroxyquinolineHydroxy group at position 8Antimicrobial
2-MethylquinolineMethyl group at position 2Anticancer

The unique structural combination of this compound may enhance its lipophilicity and biological activity compared to other quinoline derivatives. Preliminary studies suggest that this compound could be effective against resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, studies have highlighted the effectiveness of structurally similar compounds in inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a recent study, a series of quinoline derivatives were synthesized and tested for their anticancer activity using the MTT assay. Compounds were evaluated against several cancer cell lines, revealing that some derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or pathways associated with bacterial survival and cancer cell proliferation. Molecular docking studies have suggested potential interactions with target proteins involved in DNA replication and repair processes.

Research Findings

Research on this compound has yielded promising results in both antimicrobial and anticancer contexts. Notably:

  • Antimicrobial Studies : In vivo studies demonstrated that the compound significantly reduced bacterial counts in infected animal models, indicating its potential as an effective therapeutic agent .
  • Anticancer Studies : In vitro assays showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Toxicity Assessments : Acute toxicity studies conducted on animal models indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid, and what are their critical reaction conditions?

  • Methodology : The compound can be synthesized via multi-step protocols involving fluorination, cyclization, and acetic acid side-chain introduction. Key steps include:

  • Fluorination : Use of 4-fluorophenylacetic acid derivatives as precursors (e.g., via nucleophilic aromatic substitution with KF or Selectfluor under anhydrous conditions) .
  • Cyclization : Formation of the quinoline core via Gould-Jacobs cyclization, using polyphosphoric acid (PPA) or Eaton’s reagent at 120–150°C .
  • Acetic Acid Incorporation : Alkylation of the quinoline nitrogen with bromoacetic acid derivatives in the presence of a base (e.g., NaH or K₂CO₃ in DMF) .
    • Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^{13}C NMR and HRMS.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient .
  • Structural Confirmation :
  • 19^{19}F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines) .
  • IR spectroscopy to verify carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Profiling : Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
  • Thermodynamic Analysis : Calculate logP (octanol-water partition coefficient) via reverse-phase HPLC retention times and correlate with experimental solubility .
    • Data Contradiction Resolution : Compare results with structurally analogous compounds (e.g., 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide) to identify substituent effects on solubility .

Q. What mechanistic insights explain the compound’s variable bioactivity across different assays?

  • Methodology :

  • Enzyme Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target enzymes (e.g., DNA gyrase or topoisomerase IV) .
  • Molecular Dynamics Simulations : Model interactions between the fluorinated quinoline core and enzyme active sites to predict selectivity .
    • Contradiction Analysis : Cross-validate bioactivity data with structural analogs (e.g., 2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid) to isolate the role of the acetic acid moiety .

Q. How can reaction yields be optimized during the Gould-Jacobs cyclization step?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (100–160°C), solvent (PPA vs. Eaton’s reagent), and reaction time (2–24 hrs) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR to track carbonyl intermediate formation and avoid over-cyclization .
    • Validation : Compare yields with literature protocols for analogous quinolines (e.g., 6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives) .

Q. What advanced techniques characterize the compound’s thermal stability for formulation studies?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen atmosphere (25–300°C) to determine decomposition temperature .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (e.g., sharp endothermic peaks ~200–220°C) .

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